molecular formula C6H14Br2N2 B1286201 1-(2-Bromoethyl)piperazine dihydrobromide CAS No. 89727-93-5

1-(2-Bromoethyl)piperazine dihydrobromide

Cat. No.: B1286201
CAS No.: 89727-93-5
M. Wt: 274.00 g/mol
InChI Key: ROFVGYAMRSGUSQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Bromoethyl)piperazine dihydrobromide involves the reaction of piperazine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the dihydrobromide salt. The general reaction conditions include:

    Reactants: Piperazine, 2-bromoethanol, hydrobromic acid

    Solvent: Typically anhydrous ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The process may include additional purification steps such as recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

1-(2-Bromoethyl)piperazine dihydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .

Scientific Research Applications

1-(2-Bromoethyl)piperazine dihydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)piperazine dihydrobromide involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-Bromoethyl)piperazine dihydrobromide can be compared with other similar compounds such as:

  • 1-(2-Chloroethyl)piperazine dihydrochloride
  • 1-(2-Iodoethyl)piperazine dihydroiodide
  • 1-(2-Fluoroethyl)piperazine dihydrofluoride

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific reactivity profile and the types of reactions it can undergo .

Biological Activity

1-(2-Bromoethyl)piperazine dihydrobromide is a piperazine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been investigated for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic applications.

  • Chemical Formula : C6H15Br3N2
  • Molecular Weight : 292.01 g/mol
  • CAS Number : 17352718
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine ring structure allows for modulation of receptor activity, which can lead to significant pharmacological effects.

Key Mechanisms:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, potentially through disruption of bacterial cell membranes and interference with metabolic processes.
  • Cytotoxicity : Studies have indicated that piperazine derivatives can exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research findings:

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
AntiviralPotential inhibition of viral replication
Neurological effectsModulation of neurotransmitter systems

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various piperazine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics such as norfloxacin .
  • Cytotoxicity Profile : Research focusing on the cytotoxic effects of piperazine derivatives demonstrated that this compound exhibited selective toxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism is similar to that observed in other piperazine derivatives, highlighting a common pathway for antimicrobial action .

Properties

CAS No.

89727-93-5

Molecular Formula

C6H14Br2N2

Molecular Weight

274.00 g/mol

IUPAC Name

1-(2-bromoethyl)piperazine;hydrobromide

InChI

InChI=1S/C6H13BrN2.BrH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H

InChI Key

ROFVGYAMRSGUSQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCBr.Br.Br

Canonical SMILES

C1CN(CCN1)CCBr.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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